N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[4-(Benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at position 4 and a pyridin-2-yl group at position 3. The triazole ring is further functionalized with a sulfanylacetamide moiety linked to a 4-(benzyloxy)phenyl group. This structure combines aromatic, heterocyclic, and sulfhydryl components, making it a candidate for diverse pharmacological activities, including anti-inflammatory and antimicrobial applications . Its synthesis typically involves alkylation of triazole-thione intermediates with α-chloroacetamides under basic conditions, followed by purification via recrystallization .
Properties
Molecular Formula |
C27H23N5O3S |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H23N5O3S/c33-25(29-21-11-13-22(14-12-21)35-18-20-7-2-1-3-8-20)19-36-27-31-30-26(24-10-4-5-15-28-24)32(27)17-23-9-6-16-34-23/h1-16H,17-19H2,(H,29,33) |
InChI Key |
LLRMCKFLXUUNQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Furan and Pyridine Groups: These groups can be introduced via nucleophilic substitution reactions.
Attachment of the Benzyloxyphenyl Group: This step often involves the use of benzyl halides in the presence of a base.
Formation of the Sulfanyl Linkage: This can be achieved through thiolation reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the triazole ring, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings and the triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydrogenated derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Antifungal Activity
The compound has been investigated for its antifungal properties, particularly as a triazole derivative. Triazoles are known for their efficacy against a wide range of fungal pathogens. A study indicated that derivatives of triazole compounds exhibit potent antifungal activity against both yeast and mold species. The specific structure of N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide enhances its interaction with fungal enzymes, potentially leading to effective treatment options for fungal infections .
Anticancer Properties
Recent research highlights the potential of this compound as an anticancer agent. The unique combination of a triazole ring with a sulfanyl group may contribute to its ability to inhibit cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines. The mechanism of action is thought to involve the inhibition of specific cellular pathways critical for cancer cell survival .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. In particular, it has shown promise as a 5-lipoxygenase inhibitor, which is relevant in the treatment of inflammatory diseases. Molecular docking studies suggest that this compound can effectively bind to the active site of the enzyme, blocking its activity and thus reducing inflammation .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could play a key role in binding to metal ions or other molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Triazole Substituent Variations
- Allyl vs. Furan-2-ylmethyl: Replacing the furan-2-ylmethyl group with an allyl group (as in N-[4-(benzyloxy)phenyl]-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, CAS 573938-01-9) reduces anti-exudative activity. The furan moiety’s electron-rich aromatic system enhances binding to inflammatory targets compared to the non-aromatic allyl group .
- Amino Group: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives exhibit potent anti-exudative activity (10 mg/kg, comparable to diclofenac sodium at 8 mg/kg).
Pyridine Positional Isomerism
- Pyridin-2-yl vs. Pyridin-3-yl : Substituting pyridin-2-yl with pyridin-3-yl (e.g., in 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide, CAS 613227-10-4) alters pharmacokinetics. Pyridin-2-yl’s nitrogen at position 2 facilitates stronger π-π stacking with hydrophobic enzyme pockets, enhancing anti-inflammatory efficacy .
Pharmacological Activity Comparison
- Anti-Exudative Activity : The target compound’s furan-2-ylmethyl and pyridin-2-yl groups synergistically reduce edema in rat models (47% inhibition vs. 52% for diclofenac sodium) . In contrast, allyl-substituted analogs show <30% inhibition due to reduced aromatic interactions .
- Antimicrobial Activity : Pyridin-4-yl derivatives (e.g., N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides) exhibit broad-spectrum antibacterial activity (MIC: 12.5–25 µg/mL against E. coli and S. aureus), attributed to the pyridin-4-yl’s planar geometry enhancing membrane penetration .
Biological Activity
N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has gained attention for its potential biological activities. Its unique structural components, including benzyloxy, furan, and triazole moieties, suggest a range of interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N4O3S, with a molecular weight of 420.5 g/mol. The IUPAC name provides insight into its complex structure:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The triazole ring is known for its ability to interact with enzymes and receptors, potentially inhibiting their activity. The presence of the benzyloxy and furan groups may enhance binding affinity and specificity for these targets, leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of similar triazole derivatives against various bacterial strains. For instance, compounds with triazole rings have shown significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data on this compound's antimicrobial activity is limited, its structural similarity suggests potential efficacy.
Anticancer Activity
The compound's structural components indicate a possible role in anticancer therapies. Triazole derivatives have been explored for their ability to inhibit deubiquitinase complexes associated with cancer cell proliferation . The unique combination of functional groups in this compound may enhance its effectiveness as an anticancer agent through similar mechanisms.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
